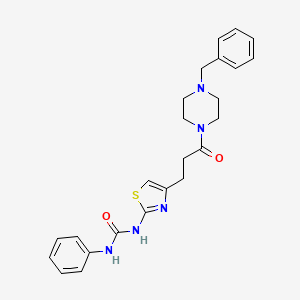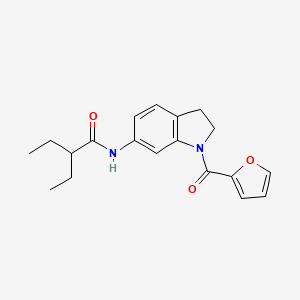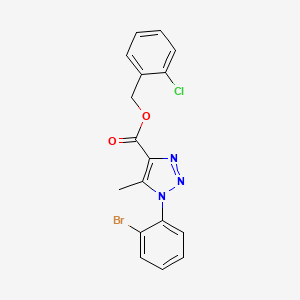
1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea
Overview
Description
1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea is an organic compound notable for its complex molecular structure, incorporating elements such as nitrogen, sulfur, and benzyl groups. This compound holds significance in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . By disrupting this process, the compound can effectively halt cell division, leading to cell death .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle , particularly the transition from the G2 phase to the M phase . This disruption leads to cell cycle arrest at the sub-G1 and G2/M phase, preventing the cell from dividing . The compound’s action on the cell cycle can trigger apoptosis , or programmed cell death .
Result of Action
The compound’s action results in the induction of apoptosis in cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . The compound also inhibits colony formation in a concentration-dependent manner, further demonstrating its cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea generally involves multi-step organic reactions. The starting materials typically include 4-benzylpiperazine and thiazole derivatives. The synthesis pathway might involve steps such as acylation, urea formation, and thiazole ring construction under controlled conditions like temperature, pH, and the use of specific catalysts.
Industrial Production Methods
For large-scale industrial production, methods such as automated continuous-flow synthesis can be employed. This approach not only increases yield but also ensures the consistency of the compound. Reaction conditions, like solvent choice and reagent concentration, are optimized for mass production while maintaining the compound's purity and stability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea can undergo various chemical reactions:
Oxidation: : It can be oxidized under controlled conditions to form oxides of nitrogen and sulfur.
Reduction: : The compound can be reduced, typically affecting the benzylpiperazine moiety.
Substitution: : It can participate in nucleophilic substitution reactions, especially at the benzyl or thiazole rings.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or other electrophiles under basic conditions.
Major Products
The products of these reactions vary:
Oxidation: : Derivatives with additional oxygen atoms.
Reduction: : Compounds with reduced nitrogen or sulfur oxidation states.
Substitution: : New molecules with altered substituent groups on the benzyl or thiazole rings.
Scientific Research Applications
1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea is utilized across multiple domains:
Chemistry: : As a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: : It is studied for its potential interaction with biological systems, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic properties, potentially as a lead compound for drug development.
Industry: : Used in the synthesis of specialized materials, such as polymers or coatings, due to its reactive groups.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperazin-1-yl)-3-phenylurea
Thiazole-2-yl-ureas
Benzylurea derivatives
Highlighting Uniqueness
1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea stands out due to its combination of a benzylpiperazine unit with a thiazole ring, providing unique chemical reactivity and biological activity. This combination is less common in related compounds, making it a valuable target for further research.
This compound, through its intricate structure and diverse applications, exemplifies the intersection of chemistry and biology, driving advancements in various scientific fields.
Properties
IUPAC Name |
1-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c30-22(29-15-13-28(14-16-29)17-19-7-3-1-4-8-19)12-11-21-18-32-24(26-21)27-23(31)25-20-9-5-2-6-10-20/h1-10,18H,11-17H2,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNERHAMMHCCAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205436.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B3205440.png)
![N-(4-ethoxyphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B3205446.png)

![3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(methylthio)phenyl)propanamide](/img/structure/B3205455.png)
![4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide](/img/structure/B3205465.png)
![3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3205471.png)
![3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3205477.png)
![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B3205486.png)
![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3205490.png)
![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3205492.png)
![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3205499.png)
![2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3205505.png)
